molecular formula C14H13N5O4 B5840559 3,7-dimethyl-1-[(4-nitrophenyl)methyl]purine-2,6-dione

3,7-dimethyl-1-[(4-nitrophenyl)methyl]purine-2,6-dione

Cat. No.: B5840559
M. Wt: 315.28 g/mol
InChI Key: MUDCRYOVHSBIQH-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-[(4-nitrophenyl)methyl]purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with methyl groups at positions 3 and 7, and a 4-nitrophenylmethyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-1-[(4-nitrophenyl)methyl]purine-2,6-dione typically involves the reaction of 3,7-dimethylxanthine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1-[(4-nitrophenyl)methyl]purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products

Scientific Research Applications

3,7-Dimethyl-1-[(4-nitrophenyl)methyl]pur

Properties

IUPAC Name

3,7-dimethyl-1-[(4-nitrophenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O4/c1-16-8-15-12-11(16)13(20)18(14(21)17(12)2)7-9-3-5-10(6-4-9)19(22)23/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDCRYOVHSBIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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